Acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]-
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Overview
Description
Acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]- is a complex organic compound that features a boron-containing dioxaborolane ring and a trifluoromethyl-substituted phenyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]- typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under dehydrating conditions.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with acetamide: The final step involves coupling the dioxaborolane and trifluoromethyl-substituted phenyl intermediate with acetamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, forming boronic acids or borate esters.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Boronic acids, borate esters.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, especially in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of this compound largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boron center facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that can destroy cancer cells.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the dioxaborolane ring and trifluoromethyl group.
Trifluoromethylbenzene: Lacks the boron-containing dioxaborolane ring.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure but without the trifluoromethyl group.
Uniqueness
The presence of both the dioxaborolane ring and the trifluoromethyl group in acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]- makes it unique. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C15H19BF3NO3 |
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Molecular Weight |
329.12 g/mol |
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C15H19BF3NO3/c1-9(21)20-12-7-6-10(15(17,18)19)8-11(12)16-22-13(2,3)14(4,5)23-16/h6-8H,1-5H3,(H,20,21) |
InChI Key |
CLMKYWZRTCGYJS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)NC(=O)C |
Origin of Product |
United States |
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